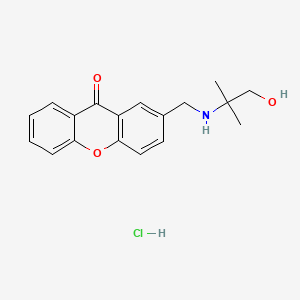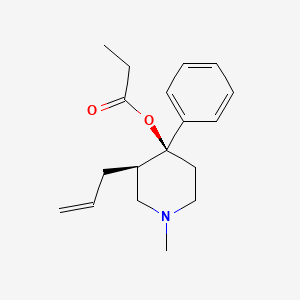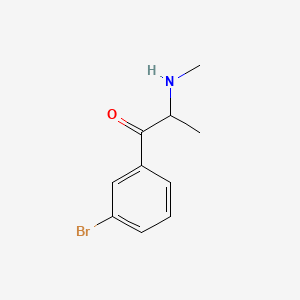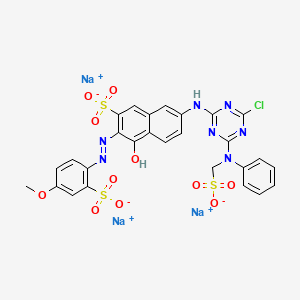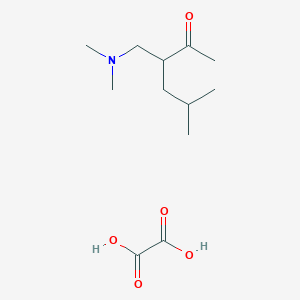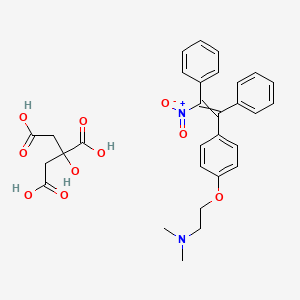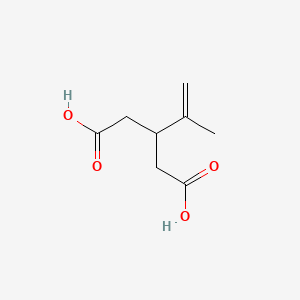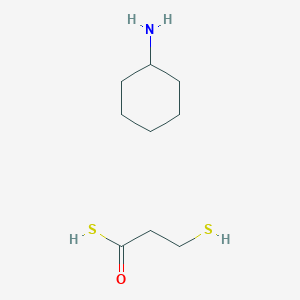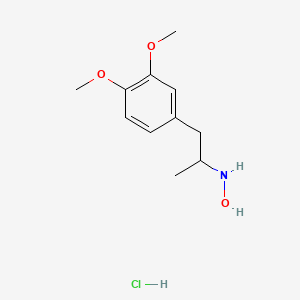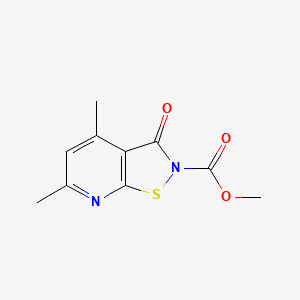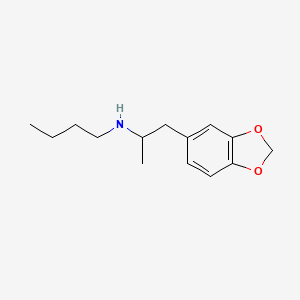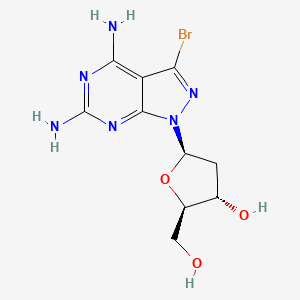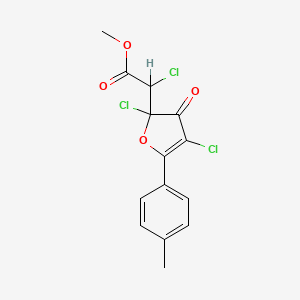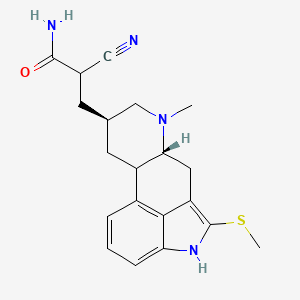
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals. This particular compound has a complex structure with the chemical formula C₂₀H₂₄N₄OS .
Vorbereitungsmethoden
The synthesis of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- involves multiple steps, including the formation of the ergoline core and subsequent functionalization. The synthetic routes typically involve:
Formation of the Ergoline Core: This can be achieved through various methods, including the Fischer indole synthesis or the use of tryptamine derivatives.
Functionalization: Introduction of the propionamide, alpha-cyano, and methylthio groups.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylthio group, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- can be compared with other ergoline derivatives, such as:
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
What sets Ergoline-8-propionamide, alpha-cyano-6-methyl-2-(methylthio)-, (8-beta)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
88133-22-6 |
|---|---|
Molekularformel |
C20H24N4OS |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
3-[(6aR,9S)-7-methyl-5-methylsulfanyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C20H24N4OS/c1-24-10-11(6-12(9-21)19(22)25)7-14-13-4-3-5-16-18(13)15(8-17(14)24)20(23-16)26-2/h3-5,11-12,14,17,23H,6-8,10H2,1-2H3,(H2,22,25)/t11-,12?,14?,17-/m1/s1 |
InChI-Schlüssel |
VSHPBUBIILYPDE-NQLFFAADSA-N |
Isomerische SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)SC)CC(C#N)C(=O)N |
Kanonische SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)SC)CC(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
